Aldol Condensation Reactivity: 10-Undecenal vs. Saturated Undecanal in Renewable Monomer Synthesis
10-Undecenal undergoes near-quantitative transformation into the corresponding aldol condensation product under basic conditions, generating an α,ω-diene monomer. In contrast, saturated undecanal cannot undergo this transformation due to the absence of α-hydrogen activation by a conjugated double bond system [1]. The resulting monomer from 10-undecenal was polymerized via ADMET to yield poly-α,β-unsaturated aldehydes with molecular weights up to 11 kDa [1].
| Evidence Dimension | Aldol condensation conversion efficiency |
|---|---|
| Target Compound Data | Near-quantitative transformation to aldol product |
| Comparator Or Baseline | Saturated undecanal (no α,β-unsaturation) - reaction not possible under same conditions |
| Quantified Difference | Quantitative conversion achievable only with terminal unsaturated aldehyde |
| Conditions | Basic conditions (pyrolysis and reduction from castor oil-derived 10-undecenal); neat conditions at 80°C with 1,4-benzoquinone for polymerization |
Why This Matters
Enables use of 10-undecenal as a renewable castor oil-derived monomer for synthesizing functionalized polyolefins and polymer networks, a capability absent in saturated analogs.
- [1] Kreye O, Toth T, Meier MAR. Poly-α,β-unsaturated aldehydes derived from castor oil via ADMET polymerization. European Journal of Lipid Science and Technology. 2011;113(1):31-38. doi:10.1002/ejlt.201000108 View Source
